molecular formula C7H8INO B1405124 3-Ethoxy-2-iodopyridine CAS No. 111454-62-7

3-Ethoxy-2-iodopyridine

Cat. No.: B1405124
CAS No.: 111454-62-7
M. Wt: 249.05 g/mol
InChI Key: UHPZVBCZDDJOON-UHFFFAOYSA-N
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Description

3-Ethoxy-2-iodopyridine is an organic compound with the molecular formula C7H8INO. It belongs to the pyridine family and is characterized by the presence of an ethoxy group at the third position and an iodine atom at the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-2-iodopyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for halogenation reactions, where enzymes catalyze the addition of iodine to organic compounds. This interaction is crucial in the synthesis of iodinated pyridine derivatives, which are valuable in medicinal chemistry .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown. This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it can increase the production of reactive oxygen species, leading to oxidative stress and changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it can localize to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 3-ethoxypyridine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

C7H9NO+I2+Oxidizing AgentC7H8INO+By-products\text{C}_7\text{H}_9\text{NO} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_8\text{INO} + \text{By-products} C7​H9​NO+I2​+Oxidizing Agent→C7​H8​INO+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-ethoxy-2-azidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-ethoxy-2-phenylpyridine.

Scientific Research Applications

3-Ethoxy-2-iodopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with anticancer, antiviral, or antibacterial properties.

    Material Science: It is employed in the preparation of functional materials, such as liquid crystals and organic semiconductors.

    Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-iodopyridine: Similar in structure but with the ethoxy and iodine groups swapped.

    3-Ethoxy-4-iodopyridine: The iodine atom is at the fourth position instead of the second.

    3-Methoxy-2-iodopyridine: The ethoxy group is replaced by a methoxy group.

Uniqueness

3-Ethoxy-2-iodopyridine is unique due to the specific positioning of the ethoxy and iodine groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective functionalization and the formation of specific derivatives that may not be easily accessible with other similar compounds.

Properties

IUPAC Name

3-ethoxy-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZVBCZDDJOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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